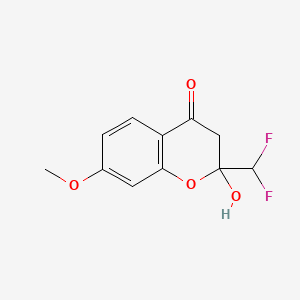
2-(DIFLUOROMETHYL)-2-HYDROXY-7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(DIFLUOROMETHYL)-2-HYDROXY-7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a difluoromethyl group, a hydroxy group, and a methoxy group attached to a dihydrobenzopyran ring. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the use of difluoromethylation reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) in the presence of a base . The reaction conditions often involve mild temperatures and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of metal-based catalysts can facilitate the difluoromethylation of aromatic compounds under controlled conditions . Additionally, the development of non-ozone depleting difluorocarbene reagents has streamlined the industrial synthesis of such compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2-(DIFLUOROMETHYL)-2-HYDROXY-7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone derivative, while substitution of the methoxy group can produce various substituted benzopyran derivatives .
Applications De Recherche Scientifique
2-(DIFLUOROMETHYL)-2-HYDROXY-7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 2-(DIFLUOROMETHYL)-2-HYDROXY-7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(TRIFLUOROMETHYL)-2-HYDROXY-7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(DIFLUOROMETHYL)-2-HYDROXY-7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-OL: Similar structure but with an additional hydroxy group.
Uniqueness
The presence of the difluoromethyl group in 2-(DIFLUOROMETHYL)-2-HYDROXY-7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
2-(difluoromethyl)-2-hydroxy-7-methoxy-3H-chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O4/c1-16-6-2-3-7-8(14)5-11(15,10(12)13)17-9(7)4-6/h2-4,10,15H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHMZHGQYXEGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC(O2)(C(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5E)-1-(4-chlorophenyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4907814.png)
![5-[(3-ETHOXY-4-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4907820.png)
![4-[(5-bromo-2-furyl)methylene]-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4907824.png)


![ethyl 4-(anilinocarbonyl)-5-[({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B4907835.png)
![1-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4907837.png)
![4-[4-(1H-indol-3-yl)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4907839.png)
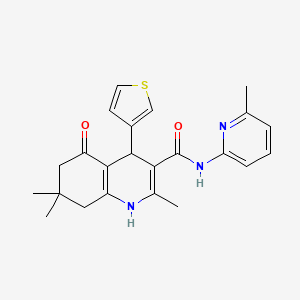
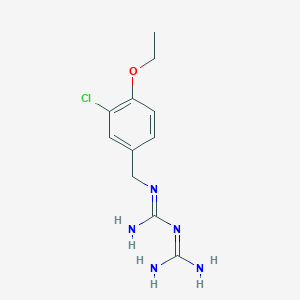
![1,3-dimethyl-5-[2-(4-pyridinyl)ethyl]-5-(2-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4907869.png)
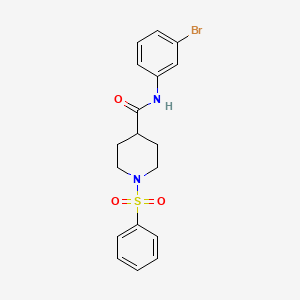
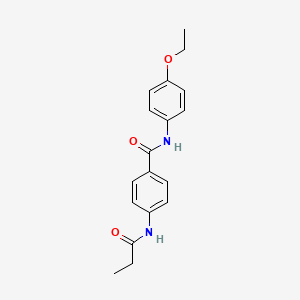
![2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B4907885.png)
